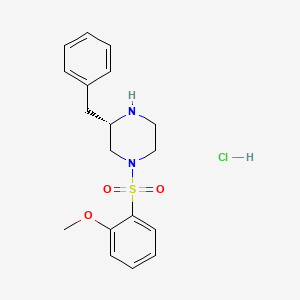![molecular formula C31H27ClN2S2 B13787715 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphtho[2,1-D]thiazolium core, which is a fused ring system combining naphthalene and thiazole rings. The presence of ethyl groups and a penta-1,3-dienyl chain further enhances its chemical reactivity and versatility.
Méthodes De Préparation
The synthesis of 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphtho[2,1-D]thiazole core, followed by the introduction of ethyl groups and the penta-1,3-dienyl chain. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Addition: Addition reactions can occur at the double bonds in the penta-1,3-dienyl chain, leading to the formation of new compounds with added functional groups.
Applications De Recherche Scientifique
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride stands out due to its unique combination of structural features. Similar compounds include:
Naphtho[2,1-D]thiazolium derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Ethyl-substituted thiazoles: Compounds with ethyl groups attached to thiazole rings, which may exhibit similar reactivity but different overall properties.
Penta-1,3-dienyl derivatives: Compounds with the penta-1,3-dienyl chain, which can undergo similar addition reactions but may differ in other aspects.
Propriétés
Formule moléculaire |
C31H27ClN2S2 |
|---|---|
Poids moléculaire |
527.1 g/mol |
Nom IUPAC |
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethylbenzo[g][1,3]benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]benzo[g][1,3]benzothiazole;chloride |
InChI |
InChI=1S/C31H27N2S2.ClH/c1-3-32-26-20-18-22-12-8-10-14-24(22)30(26)34-28(32)16-6-5-7-17-29-33(4-2)27-21-19-23-13-9-11-15-25(23)31(27)35-29;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LKPSLAUZQVOSCU-UHFFFAOYSA-M |
SMILES isomérique |
CCN\1C2=C(C3=CC=CC=C3C=C2)S/C1=C/C=C/C=C/C4=[N+](C5=C(S4)C6=CC=CC=C6C=C5)CC.[Cl-] |
SMILES canonique |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=CC=CC=CC4=[N+](C5=C(S4)C6=CC=CC=C6C=C5)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)
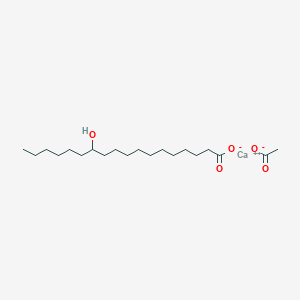
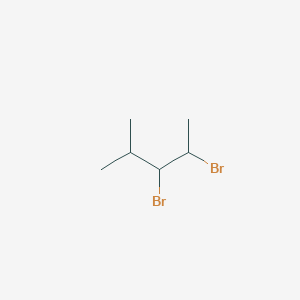

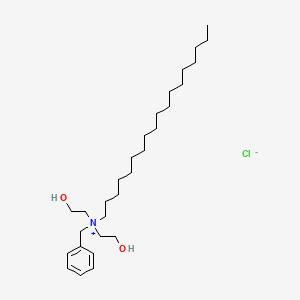
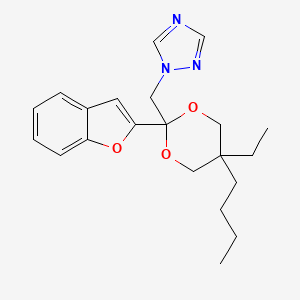
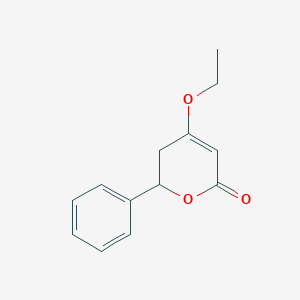
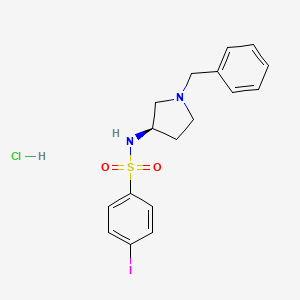
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13787734.png)

